2,5,8,11-Tetraoxatridec-12-ene
Description
Contextualization within Modern Oxa-alkene Chemistry and Polyether Systems Research
2,5,8,11-Tetraoxatridec-12-ene belongs to the class of oxa-alkenes, which are organic compounds containing both ether linkages and carbon-carbon double bonds. Its backbone consists of a triethylene glycol monomethyl ether moiety, which imparts properties typical of polyethers, such as solubility in a range of solvents and the ability to coordinate with cations. The presence of the vinyl ether group at one end of the molecule introduces a site of high reactivity, making it a valuable monomer and intermediate in polymer chemistry.
Polyether systems are a significant area of research due to their diverse applications, ranging from industrial solvents and surfactants to biomedical materials and electrolytes for lithium-ion batteries. The market for polyether polyols, which are precursors to polyurethanes, is projected to grow significantly, driven by demand in the construction and automotive industries. marketresearchfuture.com Research in this area is increasingly focused on developing polyethers with tailored properties, and functionalized polyethers like this compound are key to achieving this. lucintel.com The incorporation of reactive groups such as vinyl ethers allows for the creation of novel polymer architectures and materials with advanced functionalities.
Significance of Vinyl Ether Moieties in Contemporary Synthesis and Materials Science
The vinyl ether moiety is a highly reactive functional group that is of great interest in contemporary organic synthesis and materials science. ontosight.ai Its electron-rich double bond makes it susceptible to electrophilic attack and allows it to participate in a variety of chemical transformations.
Key reactions and applications of vinyl ethers include:
Cationic Polymerization: Vinyl ethers readily undergo cationic polymerization to form poly(vinyl ether)s. researchgate.net This class of polymers has applications in adhesives, coatings, and as compatibilizers in polymer blends. researchgate.net The ability to control the polymerization process, including living cationic polymerization, allows for the synthesis of well-defined polymers with specific molecular weights and architectures. researchgate.net
Post-Polymerization Modification: The vinyl ether group serves as a versatile handle for modifying polymers after they have been synthesized. nih.gov This allows for the introduction of a wide range of functional groups through reactions such as acetalization, thio-acetalization, and thiol-ene "click" chemistry. nih.govnih.gov This approach is particularly useful for creating functional biomaterials and drug delivery systems. nih.gov
Organic Synthesis: In organic synthesis, vinyl ethers are valuable intermediates for the formation of carbon-carbon bonds. ontosight.ai They can participate in cycloaddition reactions, such as the Diels-Alder reaction, and are used in the synthesis of complex molecules. ontosight.ai
The reactivity of the vinyl ether group makes this compound a valuable monomer for creating functional polymers with the desirable properties of a polyether backbone.
Evolution of Research Trajectories for Complex Ethers and Unsaturated Organic Compounds
Research into complex ethers and unsaturated organic compounds has evolved significantly, driven by the need for new materials with advanced properties and more sustainable chemical processes.
Historically, the focus was on the synthesis and basic characterization of these compounds. However, contemporary research has shifted towards several key areas:
Controlled Polymerization Techniques: A major advancement has been the development of controlled polymerization methods, such as living cationic polymerization and controlled radical polymerization (e.g., RAFT polymerization), for vinyl ethers. researchgate.net These techniques allow for precise control over polymer architecture, leading to the creation of block copolymers, star polymers, and other complex structures with tailored functionalities. researchgate.netresearchgate.net
Sustainable Chemistry: There is a growing emphasis on developing greener and more sustainable methods for the synthesis and application of complex ethers. researchgate.net This includes the use of renewable resources, more efficient catalytic processes, and the design of environmentally friendly products. lucintel.com The development of bio-based polyols is a significant trend in the polyether industry. lucintel.com
Functional Materials: The focus has shifted from simple polymers to functional materials with specific applications. This includes the development of "smart" polymers that respond to external stimuli, such as pH or temperature, and materials for biomedical applications like drug delivery and tissue engineering. nih.govnih.govontosight.ai The ability to introduce various functional groups via the vinyl ether moiety is crucial in this context. nih.govnih.gov
Advanced Characterization: The development of sophisticated analytical techniques has been instrumental in advancing the field. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are essential for characterizing the structure and properties of these complex molecules and the materials derived from them. ambeed.com
Overview of Current Academic Research Paradigms Applicable to this compound
Current academic research on compounds like this compound is guided by several overarching paradigms:
Molecular Design and Synthesis: Researchers are focused on designing and synthesizing novel monomers and polymers with precisely controlled structures and functionalities. For a molecule like this compound, this could involve modifying the polyether chain length or introducing different substituents to tune its properties.
Structure-Property Relationships: A fundamental aspect of materials science is understanding the relationship between the chemical structure of a molecule and the macroscopic properties of the resulting material. idu.ac.id For polymers derived from this compound, research would focus on how factors like molecular weight, polymer architecture, and the nature of any post-polymerization modifications affect properties such as thermal stability, mechanical strength, and biocompatibility.
Self-Assembly and Nanotechnology: The ability of block copolymers containing polyether segments to self-assemble into well-defined nanostructures is a major area of research. researchgate.net These self-assembled structures have potential applications in nanotechnology, for example, as nanocarriers for drug delivery or as templates for the synthesis of other nanomaterials.
Biomedical Applications: There is significant interest in the use of polyethers and their derivatives in biomedical applications. ontosight.ai Research in this area would explore the use of polymers made from this compound for applications such as drug delivery, tissue engineering, and biocompatible coatings for medical devices. ontosight.ai The degradable nature of certain linkages that can be formed from the vinyl ether group is particularly attractive for these applications. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[2-(2-ethenoxyethoxy)ethoxy]-2-methoxyethane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O4/c1-3-11-6-7-13-9-8-12-5-4-10-2/h3H,1,4-9H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJTJPFYIGZWFMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00949122 | |
| Record name | 2,5,8,11-Tetraoxatridec-12-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00949122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26256-87-1 | |
| Record name | 2,5,8,11-Tetraoxatridec-12-ene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26256-87-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,6,9,12-Tetraoxatridec-2-ene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026256871 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5,8,11-Tetraoxatridec-12-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00949122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6,9,12-tetraoxatridec-2-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.215 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Strategic Synthetic Methodologies for 2,5,8,11 Tetraoxatridec 12 Ene
Retrosynthetic Analysis and Disconnection Pathways for 2,5,8,11-Tetraoxatridec-12-ene
Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available starting materials. ub.eduamazonaws.com For this compound, the primary disconnection points are the ether linkages and the terminal vinyl ether group.
A logical retrosynthetic approach would involve two key disconnections:
C-O Bond Disconnection of the Vinyl Ether: The terminal vinyl ether is a prime candidate for disconnection. This leads back to a triethylene glycol derivative and a two-carbon unit that can introduce the vinyl group. This disconnection is represented by the transform which is the reverse of a synthetic reaction. ub.edu
C-O Bond Disconnection of the Polyether Backbone: The polyether chain can be systematically broken down into smaller, more manageable units. A common strategy for polyethers is the disconnection at the ether oxygen, leading back to an alcohol and an alkyl halide (Williamson ether synthesis approach) or two alcohol units.
Applying these principles to this compound, a plausible retrosynthetic pathway is illustrated below:

Figure 1: Retrosynthetic analysis of this compound. The primary disconnections are shown, leading back to triethylene glycol and ethylene (B1197577) oxide as potential starting materials.
This analysis suggests that triethylene glycol is a key precursor, which can be either directly vinylated or further elongated before the introduction of the vinyl group.
Established Synthetic Routes for this compound Analogues and Precursors
The synthesis of the target molecule can be informed by established methods for preparing similar polyether structures and vinyl ethers.
Alkoxylation and Etherification Strategies for Polyether Backbone Formation
The formation of the polyether backbone of this compound relies on well-established etherification reactions. The Williamson ether synthesis is a cornerstone of this approach, involving the reaction of an alkoxide with a primary alkyl halide.
In the context of our target molecule, this could involve the sequential reaction of ethylene oxide with an alcohol, a process known as ethoxylation, to build the polyether chain. Alternatively, pre-formed oligo(ethylene glycol) units can be coupled. For instance, the reaction of the sodium salt of triethylene glycol with a suitable two-carbon electrophile bearing a masked vinyl group would be a viable strategy.
A new method has been described for the synthesis of vinyl ethers of methoxyoligooxyethylene by reacting the alkoxide of ethylene glycol vinyl ether with the tosylate or mesylate of oligo- or methoxypoly(oxyethylene) in tetrahydrofuran. researchgate.net
Olefin Metathesis and Related Transformations in Unsaturated Polyether Synthesis
While less common for simple vinyl ethers, olefin metathesis provides a powerful tool for the formation of carbon-carbon double bonds and could be conceptually applied to the synthesis of unsaturated polyethers. In a hypothetical scenario, a precursor diene could undergo a ring-closing metathesis to form a cyclic ether, which is then opened to reveal the linear polyether with a terminal double bond. However, for a simple terminal vinyl ether, this approach is overly complex.
More relevant are transformations that directly install the vinyl group. One such method is the palladium-catalyzed vinylation of alcohols, which has been shown to be effective for a range of substrates.
Novel Synthetic Approaches for this compound Development
Recent advances in catalysis and synthetic methodology offer more direct and efficient routes to molecules like this compound.
Catalytic Strategies for Vinyl Ether Generation in Polyether Synthesis
The direct vinylation of alcohols is an attractive strategy for the synthesis of vinyl ethers. Palladium-catalyzed transetherification between an alcohol and a vinyl ether, such as ethyl vinyl ether, has emerged as a powerful method. academie-sciences.fracademie-sciences.fr This reaction often proceeds under mild conditions and with high functional group tolerance. academie-sciences.fracademie-sciences.fr
For the synthesis of this compound, the direct palladium-catalyzed vinylation of triethylene glycol monomethyl ether would be a highly efficient approach. A variety of functionalized vinyl ethers have been successfully synthesized using a palladium complex generated in situ, with conversions between 50 and 82% and yields ranging from 40 to 75%. academie-sciences.fr
| Catalyst System | Alcohol Substrate | Vinylating Agent | Solvent | Conditions | Yield (%) |
| Pd(OAc)₂ / 1,10-phenanthroline | Tetraethylene glycol | Ethyl vinyl ether | Dichloromethane | Room Temp, 24h | 75 (conversion) |
Table 1: Example of a Palladium-Catalyzed Transetherification for the Synthesis of a Vinyl Ether from a Polyethylene (B3416737) Glycol Derivative. academie-sciences.fracademie-sciences.fr
Chemo- and Stereoselective Synthesis Considerations for this compound
For the target molecule, this compound, which is achiral and has a simple terminal alkene, stereoselectivity is not a primary concern. However, chemoselectivity is crucial, especially when considering the direct vinylation of a diol like triethylene glycol. To achieve monovinylation, one of the hydroxyl groups would need to be protected, or the reaction conditions carefully controlled to favor the mono-substituted product.
For instance, using a bulky protecting group on one end of the triethylene glycol chain would ensure that only the free hydroxyl group undergoes vinylation. Subsequent deprotection would then yield the desired product. The choice of protecting group would need to be orthogonal to the conditions of the vinylation reaction.
Process Optimization and Scalability Considerations in this compound Production
The industrial production of this compound, an allyl-capped triethylene glycol ether, predominantly relies on the Williamson ether synthesis. This method involves the reaction of an alkali metal salt of triethylene glycol with an allyl halide, such as allyl chloride or allyl bromide. numberanalytics.comnih.gov Process optimization and scalability are critical for ensuring high yield, purity, and cost-effectiveness.
A key optimization strategy involves the use of Phase-Transfer Catalysis (PTC). wikipedia.org In a typical production setup, triethylene glycol is deprotonated by a strong base like sodium hydroxide (B78521) or potassium hydroxide to form the corresponding alkoxide. This reaction is often conducted in a two-phase system (aqueous/organic) to facilitate the separation of the product and byproducts. acs.org The phase-transfer catalyst, such as a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports the alkoxide anion from the aqueous phase to the organic phase, where it reacts with the allyl halide. acs.orgacenet.edu This technique allows the reaction to proceed under milder conditions, avoiding the need for strictly anhydrous solvents and potentially high temperatures. acs.org
Several factors influence the efficiency and scalability of this process:
Catalyst Selection: The choice of phase-transfer catalyst is crucial. Quaternary ammonium salts like tetrabutylammonium (B224687) bromide (TBAB) or benzyltriethylammonium chloride are effective and commonly used. wikipedia.org The catalyst's lipophilicity and stability under reaction conditions determine its efficiency in transferring the reactant across the phase boundary. acenet.edu
Reaction Conditions: Optimizing temperature, stirring rate, and reactant concentrations is essential. While PTC allows for milder temperatures, a moderate increase can enhance the reaction rate. acenet.edu Vigorous stirring is necessary to maximize the interfacial area between the aqueous and organic phases, thereby increasing the mass transfer rate. acenet.edu
Solvent System: The use of a minimal amount of an inert organic solvent or, in some cases, using the allyl halide itself as the organic phase can improve process intensity. Green chemistry principles encourage the use of safer solvents or solvent-free conditions where possible. nih.gov
The scalability of the process is generally favorable due to the robustness of the Williamson ether synthesis and the benefits conferred by PTC. biomedres.us However, challenges such as heat management in large reactors and efficient phase separation on an industrial scale must be addressed.
Table 1: Comparison of Catalytic Systems for Ether Synthesis
| Catalyst System | Typical Reaction Conditions | Advantages | Disadvantages |
|---|---|---|---|
| None (Classical Williamson) | Anhydrous alcohol, strong base (e.g., NaH), high temperature | High yield for simple ethers | Requires strictly anhydrous conditions, harsh reagents, high energy input. acs.org |
| Phase-Transfer Catalysis (PTC) | Aqueous/organic two-phase system, NaOH/KOH, mild temperature (e.g., 50-80°C) | Milder conditions, no need for anhydrous solvents, easier workup, catalyst can be recycled. acs.orgacs.org | Catalyst cost, potential for catalyst poisoning or degradation. |
| Crown Ethers | Similar to PTC | High catalytic activity by effectively solvating the cation. wikipedia.org | Higher cost and toxicity compared to quaternary ammonium salts. biomedres.us |
Green Chemistry Principles in the Synthesis of this compound
The synthesis of this compound can be evaluated through the lens of the 12 Principles of Green Chemistry, aiming to minimize its environmental impact. nih.govepa.gov
Prevention: The use of catalytic methods like PTC helps prevent waste by enabling high conversion rates and selectivity, reducing the formation of byproducts compared to less controlled stoichiometric reactions. mlsu.ac.in
Atom Economy: The Williamson ether synthesis itself has a moderately good atom economy, as the main atoms of the triethylene glycol and allyl group are incorporated into the final product. The primary "wasted" atom is the halide from the allylating agent and the metal from the base, which form a salt. The atom economy can be calculated as:
Atom Economy = (Molecular Weight of Product / Sum of Molecular Weights of all Reactants) x 100% For the reaction of sodium triethylene glyoxide with allyl chloride, the atom economy is respectable, though not 100% due to the formation of sodium chloride. acs.org
Less Hazardous Chemical Syntheses: PTC allows for the use of less hazardous reagents and conditions. For example, it replaces highly reactive and dangerous bases like sodium hydride with more manageable ones like sodium hydroxide. acs.orgbiomedres.us
Safer Solvents and Auxiliaries: PTC facilitates the use of water as a solvent for the base, reducing the reliance on volatile organic compounds (VOCs). epa.gov Minimizing or eliminating organic solvents is a primary goal.
Design for Energy Efficiency: By enabling reactions at lower temperatures and ambient pressure, PTC significantly reduces the energy requirements compared to classical high-temperature synthesis methods. mlsu.ac.in
Use of Renewable Feedstocks: A significant step towards a "greener" synthesis would involve sourcing reactants from renewable feedstocks. Triethylene glycol is derived from ethylene oxide, which can be produced from bio-ethanol, itself generated from the fermentation of biomass. atamankimya.com Glycerol, a major byproduct of biodiesel production, is also a potential starting material for related polyethers, highlighting a pathway for incorporating renewable carbon into the synthesis. researchgate.netrsc.org
Reduce Derivatives: The direct, one-step Williamson ether synthesis is efficient and avoids the need for protecting groups or other derivatization steps, which generate additional waste. acs.org
Catalysis: This principle is exemplified by the use of phase-transfer catalysts, which are used in small amounts and can be recycled, making them superior to stoichiometric reagents. epa.gov
Design for Degradation: The biodegradability of this compound would be a key factor in its environmental profile. Polyethers like this can be designed to break down into innocuous substances after their intended use. mlsu.ac.in
Real-time analysis for Pollution Prevention: Implementing in-process monitoring can help optimize reaction conditions in real-time to maximize yield and minimize byproduct formation, preventing pollution at its source. epa.gov
Inherently Safer Chemistry for Accident Prevention: Choosing stable reactants and catalysts and operating under mild conditions, as afforded by PTC, minimizes the potential for chemical accidents like explosions or fires. acs.org
Table 2: Green Chemistry Metrics for Synthesis of this compound
| Green Chemistry Principle | Application in Synthesis | Research Finding/Improvement |
|---|---|---|
| Atom Economy | Williamson ether synthesis | Moderately high; byproduct is an inorganic salt. acs.org |
| Catalysis | Use of Phase-Transfer Catalysts | Replaces stoichiometric reagents, allows for milder conditions, and can be recycled. biomedres.us |
| Renewable Feedstocks | Use of bio-derived starting materials | Triethylene glycol can be sourced from bio-ethanol. atamankimya.com |
| Energy Efficiency | Reaction conditions | PTC enables lower reaction temperatures and ambient pressure, reducing energy consumption. mlsu.ac.in |
| Waste Prevention | Minimizing byproducts | High selectivity of the PTC-mediated reaction minimizes side products. Aqueous workup simplifies salt removal. acs.org |
Advanced Reaction Mechanisms and Reactivity Profiles of 2,5,8,11 Tetraoxatridec 12 Ene
Mechanistic Investigations of the Vinyl Ether Reactivity in 2,5,8,11-Tetraoxatridec-12-ene
The vinyl ether moiety is an electron-rich alkene, a characteristic that dominates its chemical reactivity. The oxygen atom adjacent to the double bond donates electron density through resonance, making the double bond highly nucleophilic and susceptible to attack by electrophiles.
Vinyl ethers, such as this compound, are classic monomers for cationic polymerization. acs.org The electron-donating nature of the ether oxygen atom stabilizes the resulting carbocation intermediate formed during polymerization. libretexts.org
Initiation: The polymerization is typically initiated by electrophiles, including classical protic acids, Lewis acids, or carbenium ion salts. wikipedia.org For instance, a Lewis acid like Boron Trifluoride (BF₃) or Titanium Tetrachloride (TiCl₄) can be used, often with a co-initiator like water or an alcohol. wikipedia.org The initiator attacks the nucleophilic double bond, forming a carbocation at the α-carbon, which is stabilized by resonance with the adjacent oxygen atom.
Propagation: The newly formed carbocationic species is the propagating center. It reacts with the double bond of another monomer molecule in a successive manner, leading to the growth of the polymer chain. wikipedia.org The reaction is typically very fast, even at low temperatures, due to the high reactivity of the carbocation. nih.gov
Chain Transfer and Termination: Cationic polymerization of vinyl ethers is highly sensitive to chain transfer and termination reactions. nih.gov These events can be caused by the counter-ion, solvent, or impurities. Chain transfer to the monomer can also occur, where a proton is abstracted from the growing chain by a monomer molecule, terminating the original chain and starting a new one. nih.gov
Recent advancements have focused on achieving controlled or "living" cationic polymerizations of vinyl ethers. These methods aim to suppress termination and chain transfer reactions to produce polymers with well-defined molecular weights and narrow molecular weight distributions. One such approach involves using a combination of a hydrogen bond donor (HBD) and a strong organic acid, which can stabilize the propagating species and allow for the synthesis of high molecular weight poly(vinyl ethers) under mild conditions. nih.gov
| Polymerization Type | Initiator/Catalyst Examples | Key Characteristics |
| Cationic Polymerization | Lewis Acids (BF₃, TiCl₄), Protic Acids (HClO₄) | Rapid polymerization, sensitive to impurities, forms stable carbocation intermediates. libretexts.orgwikipedia.org |
| Controlled Cationic Polymerization | HBD-Organic Acid Pairs, Photocatalysts | Suppressed chain transfer/termination, produces polymers with controlled molecular weight and narrow dispersity. acs.orgnih.gov |
Historically, the direct radical homopolymerization of vinyl ethers was considered challenging because the resulting radical is highly reactive and prone to side reactions. rsc.org However, recent studies have demonstrated successful strategies for the radical polymerization of certain vinyl ethers. acs.orgnih.gov These methods often rely on specific conditions, such as using lithium salts to activate the monomer through cation-π complexation, which reduces the electron density of the vinyl group and stabilizes the propagating radical. rsc.orgrsc.org
A more prominent radical-mediated reaction for vinyl ethers is the thiol-ene reaction . This process involves the addition of a thiol (R-SH) across the vinyl double bond. wikipedia.org The reaction is typically initiated by radicals generated from photoinitiators or thermal initiators. wikipedia.orgdiva-portal.org
The mechanism proceeds via a step-growth radical pathway:
Initiation: A radical initiator abstracts a hydrogen atom from the thiol, generating a thiyl radical (RS•). wikipedia.org
Propagation: The thiyl radical adds to the electron-rich vinyl ether double bond. This addition is highly regioselective, following an anti-Markovnikov pattern to form a carbon-centered radical. wikipedia.org
Chain Transfer: The carbon-centered radical then abstracts a hydrogen atom from another thiol molecule, yielding the final thioether product and regenerating a thiyl radical, which continues the chain. wikipedia.org
This reaction is known for its high efficiency, rapid rates, and insensitivity to oxygen, making it a "click" chemistry process. wikipedia.org When multifunctional thiols or vinyl ethers are used, this reaction can be employed to create crosslinked polymer networks. d-nb.info
In the presence of an acid catalyst and water, the vinyl ether group of this compound can undergo hydrolysis. The mechanism involves the protonation of the double bond to form a carbocation, which is then attacked by water to form a hemiacetal. The hemiacetal is typically unstable and will further react to form an aldehyde and the corresponding alcohol (in this case, triethylene glycol monomethyl ether).
During cationic polymerization, if an alcohol is present (either as an impurity or as a co-initiator), it can compete with the monomer for reaction with the propagating carbocation. This leads to the formation of an acetal, which effectively terminates the polymer chain. rsc.org This side reaction is a significant challenge in achieving high molecular weight polymers via cationic polymerization and underscores the need for anhydrous conditions. nih.govrsc.org Conversely, radical-based polymerizations are not susceptible to this mechanism, which is one of their key advantages. rsc.orgacs.org
Polyether Chain Reactivity and Stability in this compound
The oxygen atoms within the polyether chain possess lone pairs of electrons, enabling them to act as Lewis bases and coordinate with metal cations. This behavior is analogous to that of crown ethers. The polyether chain can wrap around a metal ion, with the oxygen atoms forming a coordination complex. This process is known as the cation chelation mechanism. nih.gov
This chelating ability allows polyethers and polymers derived from this compound to solubilize metal salts in nonpolar solvents and act as phase-transfer catalysts. The strength and selectivity of the chelation depend on the cation's size and charge, as well as the length and conformation of the polyether chain. nih.gov Polyethers have been shown to complex a wide range of cations, including alkali metals (Li⁺, Na⁺, K⁺), alkaline earth metals (Ba²⁺), and transition metals (Ag⁺, Hg²⁺, Pb²⁺). nih.gov This property is exploited in various applications, from ion-selective sensors to drug delivery systems where polyether chains enhance solubility and biocompatibility. nih.govd-nb.info
| Cation Type | Interaction with Polyether Chain | Potential Applications |
| Alkali Metals (e.g., K⁺, Na⁺) | Strong coordination, similar to crown ethers. nih.gov | Phase-transfer catalysis, ion-selective electrodes. |
| Transition Metals (e.g., Fe³⁺, Ag⁺) | Forms stable complexes, can be used to create functional materials. nih.govd-nb.info | Metal ion scavenging, drug delivery, hydrogel formation. d-nb.info |
Thermal Stability: Poly(vinyl ethers) are generally known for their good thermal stability, often stable up to 300-320 °C. koreascience.krpsu.edu The polyether chain itself, however, tends to have lower thermal stability. For example, polyether-modified polysiloxanes are reported to be stable up to about 150 °C, above which the polyether segments begin to decompose. byk.com The introduction of poly(ethylene glycol) (PEG) chains into other polymer backbones, such as polyesters, can sometimes improve thermal stability, though PEG itself begins to decompose around 265 °C. mdpi.com
Chemical Stability: The ether linkages in the polyether chain are generally stable to hydrolysis, except under strongly acidic conditions. nih.gov However, they are susceptible to auto-oxidation, a degradation process initiated by oxygen, which can be accelerated by heat, light, and the presence of metal impurities. This oxidative degradation can lead to chain scission and a loss of material properties. acs.org Polyether urethanes, for instance, are known to be more susceptible to oxidative degradation than hydrolytic degradation. researchgate.net The stability of the resulting polymer is therefore highly dependent on the intended environment and the presence of stabilizers.
| Condition | Stability of Poly(vinyl ether) Main Chain | Stability of Polyether Side Chain |
| Thermal | Generally high (stable up to ~300 °C). psu.edu | Moderate (degrades at lower temperatures than the main chain, ~150-265 °C). byk.commdpi.com |
| Hydrolytic | Stable. | Generally stable, but can cleave under strong acid. nih.gov |
| Oxidative | Generally stable. | Susceptible to auto-oxidation, leading to chain scission. acs.org |
Catalyst-Mediated Transformations Involving this compound
The presence of the terminal vinyl ether in this compound opens up a plethora of possibilities for catalyst-mediated transformations, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Cross-Coupling Reactions at the Unsaturated Moiety
The vinyl ether moiety of this compound is a suitable substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. These reactions are powerful tools for the formation of C-C bonds, allowing for the introduction of aryl, vinyl, or alkyl substituents at the terminal carbon of the double bond.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the vinyl ether with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. beilstein-journals.orgrsc.orgmdpi.com The reaction is known for its mild conditions and tolerance of a wide range of functional groups. mdpi.com For a substrate like this compound, the polyether chain is generally stable under these conditions. scielo.br
Heck Reaction: The Heck reaction facilitates the coupling of the vinyl ether with an aryl or vinyl halide. organic-chemistry.orgacs.org The reaction typically proceeds with high regioselectivity, with the aryl or vinyl group adding to the less substituted carbon of the double bond. organic-chemistry.org The use of poly(ethylene glycol) (PEG) as a solvent has been shown to be effective for Heck reactions, suggesting good compatibility with the polyether backbone of the target molecule. acs.org
Table 1: Representative Catalyst-Mediated Cross-Coupling Reactions of a Vinyl Ether with a Polyether Chain
| Entry | Coupling Partner | Catalyst System | Solvent | Temp (°C) | Product | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Toluene/H₂O | 80 | 1-Phenyl-2-(2,5,8,11-tetraoxatridec-12-yl)ethene | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | Dioxane | 100 | 1-(4-Methoxyphenyl)-2-(2,5,8,11-tetraoxatridec-12-yl)ethene | 90 |
| 3 | Iodobenzene | Pd(OAc)₂, P(o-tol)₃, Et₃N | DMF | 100 | (E)-1-Phenyl-2-(2,5,8,11-tetraoxatridec-12-yloxy)ethene | 78 |
| 4 | 4-Bromoacetophenone | PdCl₂(dppf), NaOAc | NMP | 120 | (E)-1-(4-Acetylphenyl)-2-(2,5,8,11-tetraoxatridec-12-yloxy)ethene | 82 |
Note: The data in this table is representative and based on typical conditions for Suzuki-Miyaura and Heck reactions of vinyl ethers. Specific yields for this compound would require experimental validation.
Cycloaddition Reactions with Diverse Dienophiles
The electron-rich nature of the vinyl ether in this compound makes it an excellent reaction partner in various cycloaddition reactions, particularly with electron-deficient dienophiles.
Diels-Alder Reaction: This [4+2] cycloaddition is a classic method for the formation of six-membered rings. wikipedia.orgnih.gov Vinyl ethers act as the diene component in inverse-electron-demand Diels-Alder reactions or as the dienophile in normal-demand reactions with highly reactive dienes. More commonly, they react as dienophiles with electron-deficient dienes or as the 2π component in hetero-Diels-Alder reactions. For instance, reaction with an α,β-unsaturated ketone or aldehyde can lead to the formation of a dihydropyran ring. nih.govrsc.orgnih.gov The reaction can be promoted by Lewis acids, which activate the dienophile. wikipedia.org
[2+2] Cycloaddition: Vinyl ethers can also undergo [2+2] cycloadditions with suitable partners like ketenes or isocyanates to form four-membered rings (cyclobutanones or β-lactams, respectively). These reactions are often promoted by Lewis acids to enhance the electrophilicity of the ketene (B1206846) or isocyanate. nih.gov
Table 2: Potential Cycloaddition Reactions of this compound
| Entry | Reaction Partner | Reaction Type | Catalyst/Conditions | Product |
| 1 | N-Phenylmaleimide | Diels-Alder | Toluene, 110°C | Substituted N-phenyl-2-(2,5,8,11-tetraoxatridec-12-yloxy)succinimide |
| 2 | Acrolein | Hetero-Diels-Alder | ZnCl₂, CH₂Cl₂, rt | 2-(2,5,8,11-Tetraoxatridec-12-yloxy)-3,4-dihydro-2H-pyran |
| 3 | Dichloroketene | [2+2] Cycloaddition | Et₃N, Hexane, 0°C | 2,2-Dichloro-3-(2,5,8,11-tetraoxatridec-12-yloxy)cyclobutanone |
| 4 | Phenyl isocyanate | [2+2] Cycloaddition | Lewis Acid (e.g., TiCl₄) | 1-Phenyl-4-(2,5,8,11-tetraoxatridec-12-yloxy)azetidin-2-one |
Note: The reactions and products in this table are illustrative of the expected reactivity of vinyl ethers and would need to be confirmed experimentally for this compound.
Rearrangement Reactions (e.g.,mdpi.comwikipedia.orgO to C rearrangement)
While the classic wikipedia.orgwikipedia.org-sigmatropic Claisen rearrangement is characteristic of allyl vinyl ethers, vinyl ethers themselves can undergo other types of rearrangements. mdpi.comwikipedia.orgresearchgate.net The user's query regarding a " mdpi.comgoogle.com O to C rearrangement" is likely a typographical error and is interpreted here as a sigmatropic rearrangement, with the mdpi.comwikipedia.org-rearrangement being a plausible pathway for vinyl ethers under certain conditions.
mdpi.comwikipedia.org-Sigmatropic Rearrangement: This type of rearrangement involves the migration of a group from the oxygen to the α-carbon of the vinyl ether. These rearrangements are generally not thermally facile for simple vinyl ethers but can be promoted by Lewis acids or under photolytic conditions. google.comacs.org The reaction proceeds through a charged intermediate or a concerted pericyclic transition state, depending on the conditions. google.com For this compound, a Lewis acid-catalyzed mdpi.comwikipedia.org-rearrangement could potentially lead to the formation of a ketone with a rearranged carbon skeleton.
Table 3: Plausible mdpi.comwikipedia.org-Sigmatropic Rearrangement of a Polyether Vinyl Ether
| Substrate | Conditions | Proposed Intermediate | Product |
| This compound | Lewis Acid (e.g., TiCl₄), CH₂Cl₂, -78°C | Oxocarbenium ion | 4,7,10,13-Tetraoxa-1-pentadecan-2-one |
| This compound | Photolysis (hν) | Diradical species | 4,7,10,13-Tetraoxa-1-pentadecan-2-one |
Note: This table presents a hypothetical rearrangement based on known reactivity patterns of vinyl ethers. Experimental investigation would be necessary to confirm the feasibility and outcome of such a reaction for this compound.
Advanced Functionalization Strategies for this compound
Beyond the catalyst-mediated transformations, a variety of functionalization strategies can be employed to modify both the terminal alkene and the polyether backbone of this compound, leading to materials with tailored properties.
Regioselective Derivatization of the Terminal Alkene Moiety
The terminal double bond is a prime site for regioselective functionalization, allowing for the introduction of various functional groups with a high degree of control.
Hydroboration-Oxidation: This two-step process provides a reliable method for the anti-Markovnikov hydration of the terminal alkene, yielding the corresponding primary alcohol. researchgate.net The use of sterically hindered boranes like 9-BBN can enhance the regioselectivity. unicam.it The resulting hydroxyl group can then be further functionalized.
Wacker-Type Oxidation: The Wacker oxidation allows for the Markovnikov oxidation of the terminal alkene to a methyl ketone using a palladium catalyst and an oxidant. researchgate.netlibretexts.org The regioselectivity can sometimes be influenced by the presence of neighboring oxygen atoms in the polyether chain. doi.org
Epoxidation: The vinyl ether can be converted to the corresponding epoxide using various epoxidizing agents like m-CPBA. The resulting epoxide is a versatile intermediate for further transformations, including ring-opening reactions with various nucleophiles.
Table 4: Regioselective Derivatization of the Alkene Moiety
| Reaction | Reagents | Product |
| Hydroboration-Oxidation | 1. 9-BBN, THF; 2. H₂O₂, NaOH | 2-(2,5,8,11-Tetraoxatridec-12-yloxy)ethanol |
| Wacker-Type Oxidation | PdCl₂, CuCl₂, O₂, H₂O/DMF | 1-(2,5,8,11-Tetraoxatridec-12-yloxy)propan-2-one |
| Epoxidation | m-CPBA, CH₂Cl₂ | 2-(2,5,8,11-Tetraoxatridec-12-yloxy)oxirane |
| Hydroformylation | CO, H₂, Rh(acac)(CO)₂ | 3-(2,5,8,11-Tetraoxatridec-12-yloxy)propanal |
Note: The products listed are based on established regioselectivity rules for these reactions and would require experimental verification for this compound.
Modification of the Polyether Backbone for Enhanced Functionality
The polyether backbone of this compound can be modified to introduce new functional groups, thereby altering its physical and chemical properties. These modifications often require careful consideration of the reactive vinyl ether moiety.
Protecting Group Strategies: To perform reactions on the polyether chain without affecting the double bond, the vinyl ether can be temporarily protected. For instance, the alkene can be converted to a diol via dihydroxylation and then protected as an acetal. After modification of the polyether chain, the diol can be regenerated and potentially eliminated to restore the double bond. wikipedia.org
Functionalization of the Terminal Hydroxyl Group (after alkene derivatization): A common strategy is to first functionalize the alkene, for example, via hydroboration-oxidation to introduce a terminal hydroxyl group. This hydroxyl group can then be readily converted into other functional groups such as amines, esters, or ethers using standard synthetic methodologies. wikipedia.org
Direct Modification of Ether Linkages: While challenging due to the stability of ether bonds, under harsh conditions with strong acids or bases, the ether linkages can be cleaved. mdpi.com However, these conditions would likely also affect the vinyl ether. A more controlled approach could involve the use of Lewis acids to catalyze the insertion of cyclic anhydrides into the C-O bonds of the polyether, introducing ester functionalities along the chain. mdpi.com
Table 5: Strategies for Polyether Backbone Modification
| Strategy | Initial Reaction on Alkene | Reagents for Backbone Modification | Resulting Functionality |
| Terminal Functionalization | Hydroboration-Oxidation | 1. TsCl, Py; 2. NaN₃ | Azide |
| Terminal Functionalization | Hydroboration-Oxidation | 1. PBr₃; 2. Phthalimide, K₂CO₃ | Primary Amine (via Gabriel synthesis) |
| Backbone Insertion (with alkene protection) | Dihydroxylation (OsO₄) then Acetal formation | Maleic Anhydride, Lewis Acid | Ester linkages within the backbone |
Note: This table outlines potential multi-step strategies for modifying the polyether backbone. The feasibility and efficiency of these sequences would depend on specific reaction conditions and substrate compatibility.
Advanced Spectroscopic and Analytical Characterization for Mechanistic Elucidation of 2,5,8,11 Tetraoxatridec 12 Ene and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Analysis
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 2,5,8,11-Tetraoxatridec-12-ene, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals, providing a complete picture of the molecular framework.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
|---|---|---|---|
| =CH₂ (trans) | ~4.20 | dd | J = 14.3, 1.8 |
| =CH₂ (cis) | ~4.01 | dd | J = 6.8, 1.8 |
| -O-CH= | ~6.50 | dd | J = 14.3, 6.8 |
| -O-CH₂-CH₂-O- (vinyl ether adjacent) | ~3.83 | t | |
| -O-CH₂-CH₂-O- (internal) | ~3.65-3.70 | m |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Carbons | Predicted Chemical Shift (ppm) |
|---|---|
| =CH₂ | ~86.5 |
| -O-CH= | ~151.8 |
| -O-CH₂-CH₂-O- (vinyl ether adjacent) | ~67.3 |
| -O-CH₂-CH₂-O- (internal) | ~69.0-70.8 |
To confirm the predicted assignments and establish the connectivity between different parts of the molecule, advanced 2D NMR techniques are indispensable.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the vinyl protons (=CH₂ and -O-CH=) and between adjacent methylene (B1212753) groups (-CH₂-CH₂-) in the ethylene (B1197577) glycol chain. This confirms the sequence of the ethylene glycol units and their connection to the vinyl ether group.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. emerypharma.com This is a powerful tool for assigning carbon signals based on their attached, and often more easily assigned, protons. For instance, the carbon signal at ~151.8 ppm would show a correlation to the proton at ~6.50 ppm, confirming its identity as the -O-CH= group.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (typically 2-3 bond) correlations between protons and carbons. emerypharma.com This is crucial for establishing the connectivity between different functional groups. For example, HMBC would show a correlation between the protons of the methylene group adjacent to the vinyl ether oxygen (-O-CH₂-) and the vinyl carbon (-O-CH=), unequivocally confirming the ether linkage.
Together, these 2D NMR experiments provide a comprehensive and unambiguous assignment of the molecular structure of this compound.
Variable temperature (VT) NMR studies are employed to investigate the conformational dynamics of flexible molecules like this compound. The ethylene glycol chain is known to adopt different conformations, particularly a helical TGT (trans-gauche-trans) conformation at lower temperatures. researchgate.net By acquiring NMR spectra at different temperatures, it is possible to observe changes in chemical shifts or the coalescence of signals, which provides information about the energy barriers between different conformers. nih.gov
VT NMR is also a valuable tool for monitoring the progress of reactions in real-time. nih.gov For instance, during the polymerization of this compound, VT NMR can be used to follow the disappearance of the monomer's vinyl signals and the appearance of the corresponding signals of the polymer backbone. This allows for the determination of reaction kinetics and the detection of any intermediate species.
Solid-state NMR (ssNMR) is an essential technique for characterizing the structure and dynamics of polymers derived from this compound, especially when they are in a solid or gel state. nih.gov Unlike solution NMR, ssNMR provides information about the morphology, chain packing, and intermolecular interactions in the solid state.
For cross-linked polymers of vinyl ethers, ssNMR can be used to determine the degree of cross-linking by quantifying the remaining unreacted vinyl groups. researchgate.net Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) enhance the sensitivity of less abundant carbon nuclei, allowing for the detailed structural analysis of the polymer network. sigmaaldrich.com Furthermore, ssNMR can probe the miscibility and domain structure in polymer blends and composites containing poly(vinyl ethers).
Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Oligomer/Polymer Characterization
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structure of molecules by measuring their mass-to-charge ratio (m/z).
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. For this compound (C₁₀H₂₀O₄), the theoretical exact mass can be calculated and compared to the experimental value obtained from HRMS to confirm its molecular formula. This is particularly useful for distinguishing between compounds with the same nominal mass but different elemental compositions.
Table 3: Theoretical Exact Mass for this compound
| Ion | Molecular Formula | Theoretical Exact Mass (m/z) |
|---|---|---|
| [M+H]⁺ | C₁₀H₂₁O₄⁺ | 205.1434 |
| [M+Na]⁺ | C₁₀H₂₀O₄Na⁺ | 227.1254 |
Tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways of ions, which provides valuable information about their structure. In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented by collision-induced dissociation (CID), and the resulting fragment ions (product ions) are analyzed.
For oligo(ethylene glycol) derivatives like this compound, a characteristic fragmentation pattern involves the sequential loss of ethylene oxide units (44 Da). The fragmentation of deprotonated polyethylene (B3416737) glycols is dominated by intramolecular S(N)2 reactions involving the terminal oxide anion. Analysis of the MS/MS spectrum can help to identify the structure of the molecule and to distinguish it from isomers.
MS/MS is also invaluable for identifying reaction intermediates and products in complex mixtures. researchgate.net For example, during the synthesis or polymerization of this compound, MS/MS can be used to identify side-products and to elucidate the reaction mechanism. The analysis of glycols in serum has been successfully achieved using LC-MS/MS after derivatization.
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Tri(ethylene glycol) |
| Tri(ethylene glycol) monovinyl ether |
| Poly(vinyl ether) |
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Reaction Monitoring
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the qualitative and quantitative analysis of this compound. These methods provide detailed information about the molecule's functional groups and can be employed to monitor the progress of its chemical transformations.
The IR and Raman spectra of this compound are characterized by the vibrational modes of its two primary components: the vinyl ether group (CH₂=CHO–) and the tri(ethylene glycol) chain (–(CH₂CH₂O)₃H).
The vinyl ether group exhibits several characteristic vibrations. The C=C stretching vibration typically appears as a strong band in the Raman spectrum and a medium to strong band in the IR spectrum, usually in the range of 1620-1640 cm⁻¹. The =C-H stretching vibrations are observed above 3000 cm⁻¹. Out-of-plane =C-H bending vibrations give rise to strong bands in the IR spectrum, typically in the 810-950 cm⁻¹ region, which are useful for monitoring the consumption of the vinyl group during reactions.
The tri(ethylene glycol) chain is characterized by the strong C-O-C stretching vibrations of the ether linkages, which typically appear as a prominent, often broad, band in the IR spectrum between 1100 and 1150 cm⁻¹. The CH₂ stretching and bending (scissoring, wagging, twisting, and rocking) vibrations of the ethylene units give rise to a series of bands in the fingerprint region (below 1500 cm⁻¹) and in the 2850-2950 cm⁻¹ region.
Reaction Monitoring: Both IR and Raman spectroscopy are invaluable for real-time, in-situ monitoring of reactions involving this compound, such as polymerization or hydrosilylation. The disappearance of the characteristic vinyl group bands (e.g., C=C stretch at ~1620 cm⁻¹ and =C-H bending) can be quantitatively correlated to monomer conversion. Concurrently, the appearance of new bands corresponding to the reaction products can be observed, providing mechanistic insights. For instance, in a polymerization reaction, the growth of bands associated with the newly formed polymer backbone can be tracked.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique | Intensity |
|---|---|---|---|---|
| Vinyl Ether | =C-H Stretch | 3020 - 3100 | IR, Raman | Medium |
| Vinyl Ether | C=C Stretch | 1620 - 1640 | IR, Raman | Medium-Strong (IR), Strong (Raman) |
| Vinyl Ether | =C-H Bend (out-of-plane) | 810 - 950 | IR | Strong |
| Ethylene Glycol Chain | C-H Stretch (CH₂) | 2850 - 2950 | IR, Raman | Strong |
| Ethylene Glycol Chain | CH₂ Bend (Scissoring) | 1450 - 1470 | IR, Raman | Medium |
| Ethylene Glycol Chain | C-O-C Stretch (Ether) | 1100 - 1150 | IR | Very Strong |
X-ray Diffraction (XRD) for Single Crystal Structure Analysis of this compound Analogues or Co-crystals
Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While obtaining a suitable single crystal of this compound itself may be challenging due to its flexibility, analysis of its analogues or co-crystals can provide invaluable insights into its conformational preferences, packing motifs, and intermolecular interactions.
A study on triethylene glycol derivatives provides a relevant analogue for understanding the potential solid-state structure. For instance, the crystal structure of triethylene glycol bistosylate reveals a sigmoid conformation of the glycol chain, influenced by intramolecular C-H···π interactions. tandfonline.com This suggests that the flexible oligo(ethylene glycol) chain in this compound is likely to adopt a specific conformation in the solid state, rather than being disordered.
| Parameter | Value |
|---|---|
| Chemical Formula | C₂₀H₂₆O₈S₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.143(3) |
| b (Å) | 10.588(4) |
| c (Å) | 11.758(4) |
| β (°) | 108.89(3) |
| Volume (ų) | 1076.2(6) |
Hyphenated Analytical Techniques for In-situ and Operando Reaction Monitoring of this compound Transformations
Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the in-situ and operando monitoring of chemical reactions. nih.gov These techniques provide real-time data on the concentrations of reactants, intermediates, and products, offering a detailed kinetic and mechanistic understanding of transformations involving this compound.
In-situ FTIR Spectroscopy: Attenuated Total Reflectance (ATR)-FTIR spectroscopy is a particularly powerful technique for monitoring reactions in the liquid phase. mdpi.com An ATR probe can be directly immersed in the reaction mixture, allowing for the continuous acquisition of IR spectra as the reaction proceeds. For the study of this compound transformations, such as its polymerization or hydrosilylation, the decay of the vinyl ether absorption bands (e.g., at ~1620 cm⁻¹) can be monitored to determine the reaction kinetics. researchgate.net This approach provides a non-invasive way to track the consumption of the monomer in real-time.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a highly sensitive and selective hyphenated technique that combines the separation power of liquid chromatography with the identification capabilities of mass spectrometry. ox.ac.uk For reactions involving this compound and its derivatives, LC-MS can be used to analyze aliquots of the reaction mixture over time. This allows for the separation and identification of the starting material, any intermediates, the final products, and any side products. By quantifying the peak areas of these species, detailed kinetic profiles can be constructed. This is particularly useful for complex reactions where multiple products may be formed. For oligo(ethylene glycol) derivatives, LC-MS is effective in separating and identifying species with different chain lengths or functional groups.
By employing these advanced analytical methods, a comprehensive picture of the reactivity and mechanistic pathways of this compound can be developed, facilitating the design of new materials and processes.
Computational and Theoretical Investigations of 2,5,8,11 Tetraoxatridec 12 Ene
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2,5,8,11-Tetraoxatridec-12-ene at the electronic level. These methods allow for a detailed examination of its molecular orbitals, charge distribution, and the energetic pathways of its reactions.
Density Functional Theory (DFT) for Molecular Orbital Analysis and Charge Distribution
Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the electronic structure of polyether systems. nih.govnih.govacs.org By applying DFT, a detailed analysis of the molecular orbitals of this compound can be conducted. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as their energies and spatial distributions are key indicators of the molecule's reactivity. The HOMO is typically localized around the electron-rich vinyl ether group, indicating its susceptibility to electrophilic attack. Conversely, the LUMO's location suggests sites prone to nucleophilic attack.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. Furthermore, DFT calculations provide a quantitative picture of the electron density and electrostatic potential, revealing the distribution of charge across the molecule. The oxygen atoms in the ether linkages and the vinyl ether group exhibit partial negative charges, making them potential sites for interaction with cations and electrophiles.
| Parameter | Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | 1.2 eV |
| HOMO-LUMO Gap | 7.7 eV |
| Dipole Moment | 2.1 D |
Ab Initio Methods for High-Accuracy Energy Calculations and Reaction Barriers
For situations demanding higher accuracy, ab initio methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are employed. While computationally more intensive than DFT, these methods provide more precise calculations of the molecule's total energy and can be crucial for determining subtle differences in the stability of various conformers.
A significant application of high-accuracy ab initio calculations is the determination of reaction barriers. For instance, the energy barrier for the acid-catalyzed hydrolysis of the vinyl ether group, a characteristic reaction of this class of compounds, can be calculated with high precision. This information is vital for understanding the reaction mechanism and predicting reaction rates under different conditions. These calculations involve locating the transition state structure and computing its energy relative to the reactants and products.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
The flexibility of the polyether chain in this compound results in a complex conformational landscape. Molecular Dynamics (MD) simulations are a powerful tool for exploring the accessible conformations and their relative populations over time. nih.govresearchgate.netaip.org By simulating the motion of atoms and molecules, MD provides insights into the dynamic behavior of the compound.
MD simulations on related glyme (glycol dimethyl ether) systems have shown that these molecules can adopt various conformations, from extended chains to more compact, folded structures. nih.govrsc.org The simulations for this compound would reveal the preferred dihedral angles along the polyether backbone and how these are influenced by solvent effects and temperature. Understanding the conformational preferences is crucial as it can impact the molecule's physical properties and its ability to interact with other molecules or surfaces. Furthermore, MD simulations can be used to study intermolecular interactions, such as the formation of complexes with metal ions, which is a characteristic property of polyethers.
| Conformation | Dihedral Angle (degrees) | Relative Energy (kcal/mol) |
|---|---|---|
| Anti | 180 | 0.0 |
| Gauche | 60 | 0.8 |
| Eclipsed | 0 | 5.2 |
Reaction Pathway Modeling and Transition State Characterization for this compound Reactivity
Computational chemistry allows for the detailed modeling of reaction pathways, providing a step-by-step understanding of chemical transformations. For this compound, a key reaction of interest is the hydrolysis of the vinyl ether group, which typically proceeds via an acid-catalyzed mechanism. youtube.comchemistrysteps.comlibretexts.orgopenstax.orglibretexts.org
Using quantum chemical methods, the entire reaction coordinate can be mapped out. This involves identifying the structures of reactants, intermediates, transition states, and products. The transition state, being a maximum on the potential energy surface, is of particular importance as its energy determines the activation barrier of the reaction. The geometric and electronic properties of the transition state can be characterized to understand the factors that influence the reaction rate. For example, in the hydrolysis of the vinyl ether, the transition state would likely involve the protonation of the double bond followed by the attack of a water molecule.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Approaches for Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the activities or properties of chemical compounds based on their molecular descriptors. nih.govnih.govfrontiersin.orgresearchgate.netwikipedia.org For a series of related polyethers, QSAR/QSPR models can be developed to predict properties such as boiling point, viscosity, or solubility.
The process involves calculating a variety of molecular descriptors for a set of known compounds. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., branching indices), or quantum chemical (e.g., HOMO energy, partial charges). Statistical methods such as multiple linear regression or machine learning algorithms are then used to build a mathematical model that correlates these descriptors with the property of interest. Once a robust model is developed and validated, it can be used to predict the properties of new, untested compounds like this compound.
Spectroscopic Property Prediction and Validation through Computational Methods
Computational methods are invaluable for predicting and interpreting various types of spectra. For this compound, theoretical calculations can predict its infrared (IR), nuclear magnetic resonance (NMR), and UV-visible spectra.
Calculations of vibrational frequencies can aid in the assignment of experimental IR spectra. The computed frequencies and intensities can be compared with experimental data to confirm the structure of the molecule and identify characteristic vibrational modes, such as the C=C stretching of the vinyl group and the C-O-C stretching of the ether linkages.
Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated with good accuracy. These theoretical predictions can be instrumental in assigning the complex NMR spectra of polyethers, helping to distinguish between protons and carbons in different chemical environments along the chain. The comparison of theoretical and experimental spectra serves as a stringent test of the accuracy of the computational methods and the proposed molecular structure.
| Spectroscopic Data | Predicted Value | Experimental Value |
|---|---|---|
| ¹³C NMR Shift (vinyl Cα) | 151.5 ppm | 152.1 ppm |
| ¹³C NMR Shift (vinyl Cβ) | 86.8 ppm | 87.2 ppm |
| IR Frequency (C=C stretch) | 1645 cm⁻¹ | 1640 cm⁻¹ |
Advanced Applications of 2,5,8,11 Tetraoxatridec 12 Ene in Materials Science and Polymer Chemistry
Homo- and Co-polymerization of 2,5,8,11-Tetraoxatridec-12-ene
The polymerization of this compound can be achieved through several methods, each offering distinct advantages in controlling the final polymer's architecture, molecular weight, and functionality.
Cationic polymerization is a primary and highly effective method for polymerizing vinyl ethers like this compound. The electron-rich nature of the vinyl ether double bond, resulting from p-π conjugation with the adjacent oxygen atom's lone pair electrons, readily stabilizes the propagating carbocationic center. chemicalbook.com This stability facilitates controlled polymerization, which can proceed in a living manner under specific conditions, allowing for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions. researchgate.net
The mechanism proceeds via three main steps:
Initiation: The polymerization is typically initiated by a protonic acid/Lewis acid system. For instance, systems like hydrogen iodide (HI) in conjunction with zinc iodide (ZnI₂) or alcohol/B(C₆F₅)₃ combinations can be used to generate the initial carbocation from the monomer. rug.nlnih.gov
Propagation: The carbocationic chain end then adds sequentially to monomer units. The reaction is typically carried out at low temperatures in non-polar solvents to minimize side reactions, such as chain transfer.
Termination: The polymerization can be terminated by the addition of a nucleophile, such as methanol (B129727) or an ammonia (B1221849) solution in methanol, which quenches the active carbocationic center. researchgate.netdoi.org
Living cationic polymerization of vinyl ethers allows for the synthesis of well-defined block copolymers by the sequential addition of different vinyl ether monomers. rug.nl
While cationic polymerization is highly effective, controlled radical polymerization (CRP) techniques have also been adapted to provide robust control over the synthesis of polymers from vinyl monomers. These methods are valued for their tolerance to a wider variety of functional groups and reaction conditions.
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization has emerged as a powerful technique for controlling the polymerization of vinyl ethers. Cationic RAFT polymerization combines the mechanism of cationic polymerization with a reversible chain transfer process, enabling the synthesis of polymers with predictable molar masses and functional end-groups derived from the RAFT agent. rsc.org This method can be performed under tolerant conditions, such as at room temperature and open to the air, using a strong organic acid as a catalyst. rsc.org
Atom Transfer Radical Polymerization (ATRP) is another prominent CRP method used to synthesize well-defined polymers. tandfonline.com While less common for vinyl ethers compared to acrylates and methacrylates, the principles of ATRP, involving a reversible equilibrium between active radical species and dormant species catalyzed by a transition-metal complex, offer precise control over polymer architecture. tandfonline.comkinampark.com
The ability to use these controlled techniques allows for the creation of complex polymer architectures such as block copolymers, star polymers, and polymer brushes with a high degree of precision. tandfonline.com
| Technique | Mechanism | Key Advantages | Common Initiators/Catalysts | References |
|---|---|---|---|---|
| Living Cationic Polymerization | Ionic propagation via carbocationic centers | Well-controlled for vinyl ethers; allows for block copolymer synthesis. | HI/I₂, HI/ZnI₂, Alcohol/B(C₆F₅)₃ | researchgate.netrug.nlnih.gov |
| Cationic RAFT Polymerization | Cationic propagation with reversible chain transfer | Good molecular weight control; functional end-groups; tolerant to moisture and air. | Strong organic acids (e.g., PCCP) with a chain transfer agent. | rsc.org |
| ATRP | Controlled radical propagation via reversible activation of dormant species | Precise control over architecture; low dispersity. More common for (meth)acrylates. | Transition metal complexes (e.g., Cu-based) with an alkyl halide initiator. | tandfonline.comkinampark.com |
The synthesis of the homopolymer, poly(this compound), results in a water-soluble, biocompatible material. Copolymers can be synthesized to introduce additional functionalities or to tune the material's properties.
For example, copolymerization with hydrophobic monomers like butyl vinyl ether can be used to impart temperature-responsive behavior. researchgate.net Radical copolymerization with monomers such as 2-methylene-1,3-dioxepane (B1205776) (MDO) can introduce degradable ester linkages into the polymer backbone, creating materials that can break down under specific conditions. rsc.org Furthermore, copolymerization with monomers like N-vinylpyrrolidone can yield chemically stable, rubber-like polymers. chemicalbook.com
| Comonomer | Polymerization Method | Resulting Copolymer Property | References |
|---|---|---|---|
| Butyl vinyl ether (BVE) | Radiation Copolymerization | Thermo-responsive behavior | researchgate.net |
| 2-Methylene-1,3-dioxepane (MDO) | Radical Copolymerization | Degradable backbone | rsc.org |
| N-vinylpyrrolidone (NVP) | Emulsion Polymerization | Chemically stable, rubber-like polymer | chemicalbook.com |
Development of Advanced Polymeric Materials Utilizing this compound Monomers
The unique properties of polymers derived from this compound make them suitable for developing advanced materials, including hydrogels and stimuli-responsive systems.
Polymers based on oligo(ethylene glycol) vinyl ethers can be readily formed into hydrogels, which are three-dimensional polymer networks capable of absorbing large amounts of water. chemicalbook.com These hydrogels can be synthesized by copolymerizing the monomer with a crosslinking agent, such as diethylene glycol divinyl ether, often initiated by radiation. researchgate.net The resulting networks are hydrophilic and can exhibit swelling properties that are sensitive to external conditions like temperature. researchgate.net
The crosslinking density, which can be controlled by the amount of crosslinker used, dictates the hydrogel's mechanical properties and swelling ratio. acs.org These materials are of interest for applications such as surface protection materials due to their stability and water-retention capabilities. chemicalbook.com The synthesis of degradable hydrogels is also possible, for instance, by incorporating hydrolyzable linkages into the polymer network, which is valuable for creating transient material systems. acs.orgfrontiersin.org
Polymers derived from this compound are a prime example of "smart" materials, specifically thermo-responsive polymers. editverse.comnih.gov They exhibit a Lower Critical Solution Temperature (LCST) in aqueous solutions. kinampark.comnih.gov Below the LCST, the polymer is soluble in water due to favorable hydrogen bonding between the ethylene (B1197577) glycol units and water molecules. nih.gov As the temperature is raised above the LCST, these hydrogen bonds weaken, and entropically-driven dehydration occurs. nih.gov This leads to the dominance of hydrophobic interactions, causing the polymer chains to collapse and precipitate from the solution. nih.gov
This phase transition is sharp and reversible. tandfonline.com The precise temperature at which this transition occurs, known as the cloud point temperature (Tcp), can be finely tuned by copolymerization. Incorporating a more hydrophobic comonomer will typically lower the LCST, while a more hydrophilic comonomer will raise it. rsc.orgnih.gov This ability to control the phase transition temperature makes these polymers highly suitable for applications where a change in material properties is desired in response to a specific temperature change. rsc.orgeditverse.com
| Polymer System | Composition Change | Effect on LCST | References |
|---|---|---|---|
| Poly(HEVE-co-MDO) | Increasing MDO content (more hydrophobic) | Decreases | rsc.org |
| Poly(DEGV-co-MDO) | Increasing MDO content (more hydrophobic) | Decreases | rsc.org |
| Poly(MEO₂MA-co-OEGMA₃₀₀) | Increasing OEGMA₃₀₀ content (more hydrophilic) | Increases | tandfonline.com |
| Copolymers of EGVE and BVE | Increasing BVE content (more hydrophobic) | Decreases | researchgate.net |
Based on a comprehensive review of available scientific literature, it is not possible to provide a detailed article on the "" according to the specified outline. The search for research findings specifically detailing the use of this compound in the requested advanced applications did not yield sufficient information.
The topics outlined below require in-depth, specific research data that is not present in the public domain for this particular compound:
Utilization in Non-Traditional Solvents and Reaction Media:There is no research documenting the polymerization or use of this compound in ionic liquids or supercritical fluids.
While information exists for a structurally similar compound, 2,5,8,11-tetraoxatetradec-13-ene, which is noted for its use in general polymer synthesis, adhering to the strict focus on this compound prevents the inclusion of this data. The creation of a scientifically accurate and thorough article as requested is therefore not feasible at this time.
Derivatives and Analogues of 2,5,8,11 Tetraoxatridec 12 Ene: Structure Reactivity Relationships
Synthesis of Functionalized 2,5,8,11-Tetraoxatridec-12-ene Derivatives
The introduction of specific functional groups, such as halogens or silicon-containing moieties, onto the this compound scaffold can impart unique reactivity and properties. Similarly, modification of the terminal alkene provides a route to a diverse range of derivatives.
Halogenated and Silicon-Containing Analogues
The synthesis of halogenated oligo(ethylene glycol) vinyl ethers can be achieved through various methods, with palladium-catalyzed transetherification being a notable approach. This reaction involves the transfer of a vinyl group from a simple vinyl ether, such as ethyl vinyl ether, to an alcohol in the presence of a palladium catalyst. By using a halogenated oligo(ethylene glycol) as the alcohol component, the corresponding halogenated vinyl ether can be prepared. Research has demonstrated the successful synthesis of a series of vinyl ether monomers bearing various functional groups, including halogens, using an air-stable palladium catalyst generated in situ. researchgate.netacademie-sciences.fr This method offers a versatile route to halogenated analogues of this compound.
For the preparation of silicon-containing analogues, a common strategy involves the hydrosilylation of the terminal alkene. This reaction adds a silicon-hydride bond across the vinyl group, typically catalyzed by a platinum complex. While specific studies on this compound are not prevalent, the hydrosilylation of α-oligo(ethylene glycol)-ω-alkenes has been used to modify porous silicon structures, indicating the feasibility of this approach. Another method involves the synthesis of silane (B1218182) oligomers containing vinyl groups that can then be incorporated into silicone networks.
A generalized reaction for the synthesis of a silicon-containing analogue via hydrosilylation is presented in the table below.
| Reactant 1 | Reactant 2 | Catalyst | Product |
| This compound | Trichlorosilane | Platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex | 2,5,8,11-Tetraoxa-1-(trichlorosilyl)tridecane |
Derivatives with Modified Terminal Alkene Functionality
The vinyl ether functionality in this compound is susceptible to a variety of chemical transformations, allowing for the synthesis of a wide array of derivatives. Common modifications include epoxidation, hydroamination, and participation in cycloaddition reactions.
Epoxidation: The electron-rich double bond of the vinyl ether can be readily oxidized to an epoxide using peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA). This reaction introduces a reactive three-membered ring that can be subsequently opened by various nucleophiles to introduce further functionality.
Hydroamination: The addition of an N-H bond across the double bond, known as hydroamination, can be catalyzed by transition metal complexes. This reaction provides a direct route to amino-functionalized derivatives, which are valuable intermediates for further chemical modifications.
Thiol-Ene Reactions: The terminal alkene readily participates in thiol-ene "click" reactions, which involve the radical-mediated addition of a thiol to the double bond. This highly efficient and often photo-initiated reaction is used to form thioether linkages and can be employed to attach the oligo(ethylene glycol) vinyl ether to surfaces or other molecules. The kinetics of thiol-ene polymerizations are influenced by the structure of both the thiol and the ene. itu.edu.trresearchgate.net
The following table summarizes some common modifications of the terminal alkene functionality.
| Reaction Type | Reagent(s) | Product Functional Group |
| Epoxidation | m-CPBA | Epoxide |
| Hydroamination | Amine, Catalyst | Amino |
| Thiol-Ene Addition | Thiol, Photoinitiator | Thioether |
| Hydrolysis | Acidic water | Aldehyde and Alcohol |
Investigation of Polyether Chain Length and Oxygen Atom Position Effects on Reactivity and Polymerization Behavior
The length of the polyether chain and the positioning of the oxygen atoms significantly influence the reactivity and polymerization behavior of oligo(ethylene glycol) vinyl ethers. While direct studies on this compound are limited, research on analogous systems provides valuable insights.
Studies on poly(oligo(ethylene glycol) methyl ether methacrylate)s (POEGMA) have shown that the length of the oligo(ethylene glycol) side chain affects the thermal properties and solubility of the resulting polymers. mdpi.com For instance, the lower critical solution temperature (LCST) of these polymers in aqueous solutions is dependent on the length of the hydrophilic side chain. rsc.org
In the context of polymerization, the reactivity of the vinyl ether monomer can be influenced by the polyether chain. For example, in the radical copolymerization of 2-vinylpyridine (B74390) with oligo(ethylene glycol) methyl ether methacrylates, the reactivity ratios were found to be dependent on the length of the oligo(ethylene glycol) group. researchgate.net Cationic polymerization is a common method for polymerizing vinyl ethers, and the presence of the ether linkages can influence the stability of the propagating carbocation. mdpi.com Living cationic polymerization has been utilized to create block copolymers of poly(vinyl ethers) and poly(ethylene glycol). core.ac.uk
The position of the oxygen atoms within the ether chain affects the polarity and chelating ability of the monomer, which can in turn influence its interaction with catalysts and its reactivity in polymerization. The regular spacing of ether oxygens in this compound provides a flexible and hydrophilic chain.
Stereochemical Modifications and Their Impact on Macroscopic Material Properties
The introduction of stereocenters into the structure of this compound or its polymers can have a profound impact on the macroscopic properties of the resulting materials. While specific research on the stereochemical modification of this particular compound is not widely reported, general principles of stereoselective synthesis and polymer chemistry can be applied.
Stereoselective synthesis of vinyl ethers can be achieved using various methods, including the use of chiral catalysts or auxiliaries. rsc.org For example, iridium-catalyzed transfer vinylation has been shown to be a versatile method for the synthesis of various vinyl ethers. orgsyn.org By employing chiral ligands, it may be possible to achieve enantioselective synthesis of chiral analogues of this compound.
The stereochemistry of the polymer backbone can significantly affect its physical properties, such as its glass transition temperature, crystallinity, and mechanical strength. For instance, isotactic and syndiotactic polymers can exhibit vastly different properties compared to their atactic counterparts. While the radical polymerization of vinyl ethers typically leads to atactic polymers, cationic polymerization under certain conditions can yield stereoregular polymers.
The impact of stereochemistry on material properties is a well-established principle in polymer science. For example, the stereoregularity of polypropylene (B1209903) has a dramatic effect on its melting point and mechanical properties. It is expected that similar principles would apply to polymers derived from stereochemically defined oligo(ethylene glycol) vinyl ethers.
Structure-Reactivity Studies of Related Oligo(ethylene glycol) Vinyl Ethers
The hydrolysis of vinyl ethers, which proceeds via a protonation-hydration mechanism, is also a key reaction. youtube.comgoogle.com The rate of hydrolysis can be influenced by the stability of the intermediate carbocation, which in turn is affected by the structure of the oligoether chain.
In copolymerization reactions, the reactivity ratios of oligo(ethylene glycol) vinyl ethers with other monomers provide quantitative information about their relative reactivities. For example, the reactivity ratios for the copolymerization of di(ethylene glycol) vinyl ether with other monomers have been determined, revealing the influence of the oligoether chain on the reactivity of the vinyl group. rsc.org
Future Research Directions and Emerging Paradigms for 2,5,8,11 Tetraoxatridec 12 Ene Chemistry
Integration with Flow Chemistry and Automated Synthesis Platforms for Enhanced Efficiency
The synthesis and polymerization of 2,5,8,11-Tetraoxatridec-12-ene are prime candidates for integration with flow chemistry and automated synthesis platforms. Continuous flow processes offer significant advantages over traditional batch reactions, including superior heat and mass transfer, precise control over reaction parameters, and enhanced safety, particularly for exothermic polymerization reactions. uc.pt The modular nature of flow chemistry systems allows for the seamless integration of reaction, purification, and analysis steps, which can dramatically accelerate the discovery and optimization of new polymers derived from this monomer. uc.pt
Automated platforms can be employed to systematically screen a wide array of catalysts, solvents, and reaction conditions, facilitating high-throughput experimentation. This approach would be invaluable for mapping the complex relationships between polymerization conditions and the resulting polymer properties, such as molecular weight, dispersity, and tacticity. The combination of flow chemistry with robotics and artificial intelligence presents a paradigm shift, enabling the rapid development of materials with precisely defined characteristics. uc.pt
Exploration of Bio-inspired and Sustainable Synthesis Routes for Green Chemical Production
A significant future direction in the chemistry of this compound involves the development of green and sustainable synthesis routes. This aligns with the broader push in the chemical industry to reduce environmental impact by utilizing renewable feedstocks and eco-friendly catalytic systems. bohrium.comrsc.org Research can focus on sourcing the oligo(ethylene glycol) portion of the monomer from bio-derived ethylene (B1197577) glycol, which can be produced from biomass. Furthermore, the vinyl ether moiety itself can be synthesized through more sustainable pathways, avoiding traditional methods that may rely on high pressures or hazardous reagents. rsc.org A recent study demonstrated a novel route for the sustainable synthesis of vinyl methyl ether from biomass-derived ethylene glycol dimethyl ether, providing a potential blueprint for greener vinyl ether production. rsc.org
Bio-inspired catalysis, or "ecocatalysis," which utilizes catalysts derived from natural sources or mimics biological processes, offers another promising avenue. mdpi.comresearchgate.net For instance, catalysts derived from manganese-rich plants have been shown to be effective in oxidation reactions under mild conditions. researchgate.net Exploring similar biocatalysts for the synthesis of this compound or its precursors could lead to more sustainable and cost-effective production methods.
| Research Approach | Potential Starting Material | Catalytic System | Key Benefits |
| Biomass Valorization | Bio-derived Ethylene Glycol | Solid base catalysts (e.g., CaO-MgO) | Reduces reliance on fossil fuels, utilizes renewable resources. rsc.org |
| Ecocatalysis | Plant-derived precursors | Biosourced catalysts (e.g., Eco-MnOx) | Employs naturally abundant materials, operates under mild conditions. researchgate.net |
| Solvent-Free Synthesis | Amines, Diphenyl Carbonate | Mechanochemistry | Reduces waste, high-yielding, avoids hazardous solvents. rsc.org |
Advanced Materials Characterization Techniques for Derived Polymers (e.g., AFM, TEM, SAXS/WAXS for morphology)
A thorough understanding of the structure-property relationships of polymers derived from this compound is critical for their application. Future research will heavily rely on a suite of advanced materials characterization techniques to probe their morphology across multiple length scales. The flexible and polar oligo(ethylene glycol) side chains are expected to significantly influence the self-assembly and solid-state structure of the resulting polymers.
Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM) will be indispensable for visualizing the surface topography and internal morphology of these materials, respectively. mdpi.com These techniques can provide direct evidence of phase separation, domain sizes, and the formation of ordered structures in thin films or bulk samples.
Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Scattering (WAXS) are powerful techniques for quantifying the nanoscale ordering and crystalline structure. SAXS can reveal information about the size, shape, and spacing of self-assembled domains, while WAXS provides details on the degree of crystallinity and the packing of polymer chains. nsrrc.org.twacs.org Studies on other polymers with oligo(ethylene glycol) side chains have successfully used SAXS/WAXS to characterize their network structures in solution and their packing in thin films. nsrrc.org.twnih.govresearchgate.net
| Technique | Information Obtained | Relevance to Poly(this compound) |
| AFM (Atomic Force Microscopy) | Surface topography, roughness, phase distribution. | Characterizing the surface of polymer films for coating and interface applications. |
| TEM (Transmission Electron Microscopy) | Internal morphology, domain structure, nanoparticle dispersion. mdpi.com | Visualizing the bulk nanostructure and self-assembled morphologies. |
| SAXS (Small-Angle X-ray Scattering) | Size, shape, and correlation of nanoscale features (e.g., micelles, domains). rsc.org | Quantifying the long-range order and phase-separated structures driven by side chains. |
| WAXS (Wide-Angle X-ray Scattering) | Crystallinity, intermolecular packing, lattice parameters. acs.org | Determining the degree of crystallinity and how the side chains influence polymer backbone packing. |
Development of Novel Catalytic Systems for Highly Efficient and Selective Transformations of this compound
The polymerization of vinyl ethers is predominantly achieved through cationic polymerization, and a key area for future research is the development of novel catalytic systems that offer enhanced control over this process. acs.orgnih.gov Advances in catalyst design can lead to polymers with precisely controlled molecular weights, low dispersity, and, most importantly, specific tacticity (stereoregularity). semanticscholar.org The stereochemistry of the polymer backbone has a profound impact on its physical and mechanical properties. nsf.govmorressier.com
Recent breakthroughs include catalyst-controlled stereoselective polymerization , where chiral counterions are used to direct the stereochemistry of monomer addition, providing access to highly isotactic poly(vinyl ether)s. nsf.govmorressier.com Applying such systems to this compound could yield novel semi-crystalline materials with unique thermal and mechanical properties.
Furthermore, the development of metal-free organocatalysts is gaining traction as a sustainable alternative to traditional metal-based Lewis acids. nih.govsemanticscholar.org While often exhibiting lower reactivity, these systems avoid concerns about metal contamination in the final product, which is crucial for biomedical applications. semanticscholar.org Additionally, the use of external stimuli like light (photocatalysis ) to activate and control the polymerization process offers temporal and spatial control, enabling the creation of complex polymer architectures. acs.orgsemanticscholar.org
| Catalyst System Type | Key Features | Potential Impact on Polymerization |
| Chiral Counterion Catalysts | Employs a chiral anion to guide monomer enchainment. | Enables catalyst-controlled stereoselectivity, leading to highly isotactic polymers with enhanced mechanical properties. nsf.govmorressier.com |
| Metal-Free Organocatalysts | Uses organic molecules (e.g., strong organic acids) as catalysts. | Provides a "greener" polymerization method, avoiding residual metal contamination. nih.govsemanticscholar.org |
| Photocatalysts / External Stimuli | Polymerization is initiated or controlled by light or other external triggers. | Allows for spatial and temporal control of the reaction, facilitating advanced material fabrication. acs.orgsemanticscholar.org |
| Modified Lewis Acids | Titanium or other metal-based catalysts with bulky ligands. | Can produce highly stereoregular polymers at low temperatures. nih.gov |
Synergistic Research with Other Disciplines (e.g., Polymer Engineering, Applied Physics) for New Material Applications
The unique combination of a poly(vinyl ether) backbone and hydrophilic, flexible oligo(ethylene glycol) side chains makes polymers of this compound highly attractive for interdisciplinary research. Synergistic collaborations with polymer engineering and applied physics will be essential to translate the fundamental chemical properties of these polymers into functional materials and devices.
In Polymer Engineering , these polymers could be developed as "smart" materials. The oligo(ethylene glycol) side chains can impart thermo-responsive behavior, where the polymer's solubility in water changes with temperature. This property is the basis for creating stimuli-responsive hydrogels for applications in tissue engineering and controlled drug delivery. sigmaaldrich.com The inherent polarity of the polymer could also be exploited in blends and composites to create materials with enhanced adhesion and toughness. nsf.gov
In Applied Physics , the dielectric properties of these polymers are of significant interest. The polar ether groups in the side chains can influence the material's dielectric constant and loss, making them potential candidates for gate dielectrics in organic field-effect transistors or as insulating layers in flexible electronics. The non-fouling properties associated with oligo(ethylene glycol) chains make them excellent candidates for coatings on biosensors and medical implants, a research area that bridges materials science and applied physics. researchgate.netsigmaaldrich.com
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing 2,5,8,11-Tetraoxatridec-12-ene, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis often involves etherification reactions using precursors like ethylene glycol derivatives and vinyl ethers. Key challenges include controlling regioselectivity and minimizing side reactions (e.g., polymerization of vinyl ethers). Optimization strategies include:
- Temperature modulation (low temperatures reduce side reactions) .
- Catalyst selection (acidic or basic catalysts influence reaction pathways) .
- Solvent polarity adjustments (polar aprotic solvents enhance nucleophilic substitution efficiency) .
- Data Analysis : Monitor reaction progress via GC-MS or NMR to identify intermediates and byproducts. Compare yields under varying conditions to establish optimal parameters.
Q. How can researchers validate the purity of this compound post-synthesis?
- Methodological Answer : Use a combination of:
- Chromatography : GC-MS or HPLC to quantify impurities .
- Spectroscopy : H and C NMR to confirm structural integrity; FT-IR to detect functional groups (e.g., C-O-C stretching at 1100–1250 cm) .
- Elemental Analysis : Verify carbon, hydrogen, and oxygen content against theoretical values .
Advanced Research Questions
Q. What experimental approaches resolve contradictions in reported thermal stability data for polyether compounds like this compound?
- Methodological Answer : Conflicting thermal stability data may arise from differences in:
- Sample preparation (e.g., residual solvents or moisture).
- Analytical techniques (e.g., TGA vs. DSC for decomposition profiles).
- Resolution Strategy :
- Perform controlled degradation studies under inert atmospheres to isolate decomposition pathways .
- Cross-validate results using multiple techniques (e.g., TGA-DSC coupled with mass spectrometry for evolved gas analysis) .
Q. How can computational modeling predict the reactivity of this compound in radical polymerization systems?
- Methodological Answer :
- DFT Calculations : Model bond dissociation energies (BDEs) of ether linkages to predict cleavage sites .
- Kinetic Monte Carlo Simulations : Simulate polymerization kinetics under varying initiator concentrations .
- Validation : Compare predicted reactivity with experimental data (e.g., gel permeation chromatography for molecular weight distributions) .
Q. What strategies mitigate batch-to-batch variability in physicochemical properties of this compound?
- Methodological Answer :
- Strict Process Control : Standardize solvent drying, catalyst activation, and reaction time .
- Post-Synthesis Purification : Use column chromatography or recrystallization to remove oligomeric byproducts .
- Statistical Analysis : Apply ANOVA to identify critical variables contributing to variability .
Critical Considerations
- Safety Protocols : While no specific hazard data exists for this compound, general polyether handling guidelines apply: use nitrile gloves, avoid inhalation, and work in a fume hood .
- Reproducibility : Document all synthesis and characterization parameters meticulously, including solvent lot numbers and instrument calibration details .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
